molecular formula C6H8O4 B143239 Oxiran-2-ylmethyl 2-oxopropanoate CAS No. 125884-77-7

Oxiran-2-ylmethyl 2-oxopropanoate

Katalognummer B143239
CAS-Nummer: 125884-77-7
Molekulargewicht: 144.12 g/mol
InChI-Schlüssel: OGQRANUQIYJLJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxiran-2-ylmethyl 2-oxopropanoate (OMOP) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. OMOP is a chiral compound that has a unique structure, which makes it an interesting subject for research.

Wissenschaftliche Forschungsanwendungen

Oxiran-2-ylmethyl 2-oxopropanoate has been studied for its potential applications in various fields, including organic synthesis, drug discovery, and materials science. This compound can be used as a building block for the synthesis of various compounds due to its unique structure. It has been used in the synthesis of chiral ligands, chiral auxiliaries, and other chiral compounds. This compound has also been studied for its potential as a drug candidate due to its ability to inhibit enzymes involved in various diseases, including cancer and Alzheimer's disease. This compound has also been used in the development of new materials, including polymers and nanoparticles.

Wirkmechanismus

Oxiran-2-ylmethyl 2-oxopropanoate exerts its effects by inhibiting enzymes involved in various biological processes. This compound is a potent inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit other enzymes, including butyrylcholinesterase and monoamine oxidase, which are involved in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. This compound has been shown to have anti-inflammatory effects, which can reduce inflammation in various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

Oxiran-2-ylmethyl 2-oxopropanoate has several advantages for lab experiments, including its unique structure, which makes it a useful building block for the synthesis of various compounds. This compound is also a potent inhibitor of enzymes involved in various diseases, making it a potential drug candidate. However, this compound has some limitations, including its low solubility in water, which can limit its use in biological assays.

Zukünftige Richtungen

Oxiran-2-ylmethyl 2-oxopropanoate has several potential future directions, including its use in the development of new drugs for various diseases, including cancer and Alzheimer's disease. This compound can also be used in the development of new materials, including polymers and nanoparticles. Further research is needed to fully understand the potential applications of this compound in various fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied for its potential as a drug candidate, building block for the synthesis of various compounds, and development of new materials. This compound has several advantages for lab experiments, including its unique structure, but also has limitations, including its low solubility in water. Future research is needed to fully understand the potential applications of this compound in various fields.

Synthesemethoden

Oxiran-2-ylmethyl 2-oxopropanoate can be synthesized using different methods, including the reaction of epichlorohydrin with methyl acetoacetate in the presence of a base. The reaction yields this compound as a racemic mixture, which can be resolved using chiral chromatography. The synthesis of this compound has been optimized to improve yield and purity, making it a viable compound for research.

Eigenschaften

CAS-Nummer

125884-77-7

Molekularformel

C6H8O4

Molekulargewicht

144.12 g/mol

IUPAC-Name

oxiran-2-ylmethyl 2-oxopropanoate

InChI

InChI=1S/C6H8O4/c1-4(7)6(8)10-3-5-2-9-5/h5H,2-3H2,1H3

InChI-Schlüssel

OGQRANUQIYJLJZ-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)OCC1CO1

Kanonische SMILES

CC(=O)C(=O)OCC1CO1

Synonyme

Propanoic acid, 2-oxo-, oxiranylmethyl ester (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.